1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling of the Chlorophenoxy Group: The final step involves the coupling of the chlorophenoxy group with the triazole-azetidine intermediate. This can be done using a nucleophilic substitution reaction, where the chlorophenoxy group acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and azetidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-bromophenoxy)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethan-1-one: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethan-1-one is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its bromine or fluorine analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-15-5-6-16-18/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXWENGPLWUPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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